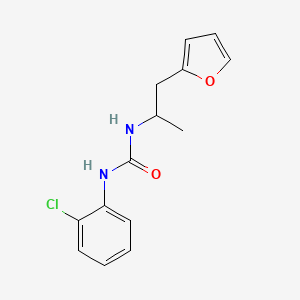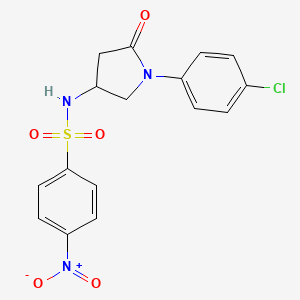
1-(3-cyano-6-methoxyquinolin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-cyano-6-methoxyquinolin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H28N4O5 and its molecular weight is 476.533. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Biological Activity
Research on compounds structurally related to 1-(3-cyano-6-methoxyquinolin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide highlights their synthesis and potential applications in various fields, including medicinal chemistry and agriculture. The chemical properties of these compounds enable their use in the development of drugs and pesticides.
Insecticidal Activity : The synthesis of pyridine derivatives, including those with structural elements similar to the compound , has demonstrated significant insecticidal activities. For instance, studies have found that certain pyridine derivatives exhibit potent aphidicidal activities, suggesting their potential use in agricultural pest management (Bakhite et al., 2014).
Antimicrobial Properties : Another area of application is the development of antimicrobial agents. Fluoroquinolone-based compounds, sharing structural motifs with the target compound, have been synthesized and tested for their antibacterial and antifungal activities. These studies highlight the potential of such compounds in the treatment of microbial infections (Patel & Patel, 2010).
Anti-Inflammatory and Analgesic Agents : Compounds derived from modifications of the core structure of interest have also been explored for their anti-inflammatory and analgesic properties. Novel derivatives have shown to act as cyclooxygenase inhibitors, with significant analgesic and anti-inflammatory activities, suggesting their potential in the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Development of PET Radiotracers : The high affinity of certain arylamides, structurally related to the target compound, for σ2 receptors has been exploited in the development of PET radiotracers for tumor diagnosis. These compounds' selective binding properties make them suitable candidates for imaging tools in cancer research (Abate et al., 2011).
Anticancer Activities : The structural framework of the compound in focus allows for the synthesis of derivatives with potential anticancer activities. For example, derivatives incorporating piperazine moieties have demonstrated significant in vitro anticancer activities against various cancer cell lines, highlighting the versatility of this chemical structure in drug development (Mistry et al., 2015).
Propiedades
IUPAC Name |
1-(3-cyano-6-methoxyquinolin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O5/c1-32-19-5-6-21-20(13-19)24(17(14-27)15-28-21)30-9-7-16(8-10-30)26(31)29-18-11-22(33-2)25(35-4)23(12-18)34-3/h5-6,11-13,15-16H,7-10H2,1-4H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOVYCUOTNLAPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







phosphonium iodide](/img/structure/B3011240.png)


![N-(2-methylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3011245.png)
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B3011246.png)
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B3011247.png)

![2-(Aminomethyl)thieno[3,2-b]thiophene-5-carboxylic acid;hydrochloride](/img/structure/B3011249.png)